molecular formula C6H7BrN2O3 B1419325 Ethyl 2-amino-5-bromooxazole-4-carboxylate CAS No. 914347-40-3

Ethyl 2-amino-5-bromooxazole-4-carboxylate

Cat. No. B1419325
M. Wt: 235.04 g/mol
InChI Key: QCEFXSNXPCHIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-bromooxazole-4-carboxylate, also known as ethyl 5-bromo-2-aminooxazole-4-carboxylate, is an important organic compound. It is a derivative of oxazole, which is a five-membered heterocyclic ring with two nitrogen atoms and three carbon atoms. Ethyl 2-amino-5-bromooxazole-4-carboxylate has a wide range of applications in the fields of medicinal chemistry, biochemistry, and materials science. It is used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.

Scientific Research Applications

  • Synthetic Modifications and Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, has been modified and synthesized using readily available materials. The structures of synthesized derivatives were confirmed through various spectral techniques, and their antimicrobial activities against various strains of bacteria and fungi were studied. This research demonstrates the potential of this compound in developing antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

  • Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This synthesis involves a Pd-catalyzed amide coupling and demonstrates the compound's utility in producing optically pure substances, which is important in pharmaceuticals and fine chemicals (Magata et al., 2017).

  • Crystal Structure Analysis : The crystal structure of ethyl 2-amino-5-bromooxazole-4-carboxylate has been studied, showing how it forms planar sheets connected by intermolecular hydrogen bonding. Understanding the crystal structure is crucial for the development of materials and pharmaceuticals (Kennedy et al., 2001).

  • Efficient One-Pot Synthesis : A practical one-pot procedure has been developed for synthesizing 2-substitued-4-methylthiazole-5-carboxylates from ethyl 2-amino-5-bromooxazole-4-carboxylate. This efficient method simplifies the synthesis process, which is beneficial in organic and medicinal chemistry (Meng et al., 2014).

  • Structure-Activity Relationship in Cancer Therapies : The compound has been studied for its role in mitigating drug resistance and synergizing with various cancer therapies. Understanding its structure-activity relationship is crucial for developing effective cancer treatments (Das et al., 2009).

properties

IUPAC Name

ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O3/c1-2-11-5(10)3-4(7)12-6(8)9-3/h2H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEFXSNXPCHIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661750
Record name Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-5-bromooxazole-4-carboxylate

CAS RN

914347-40-3
Record name Ethyl 2-amino-5-bromo-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-bromooxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-5-bromooxazole-4-carboxylate
Reactant of Route 3
Ethyl 2-amino-5-bromooxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-5-bromooxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-5-bromooxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5-bromooxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.